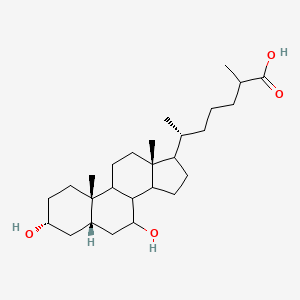

3,7-Dihydroxycoprostanic acid

Description

Contextualization within Bile Acid Biochemistry and Steroid Metabolism

Bile acids are crucial steroid acids that are primarily found in the bile of mammals. hmdb.ca They represent the major end-products of cholesterol metabolism, making their synthesis a quantitatively significant pathway for eliminating cholesterol from the body. researchgate.netgallmet.hu These amphipathic molecules are synthesized in the liver and play a fundamental role in a variety of physiological processes. hmdb.ca Their detergent properties are essential for the solubilization, digestion, and intestinal absorption of dietary fats, sterols, and fat-soluble vitamins. hmdb.ca Furthermore, bile acids are signaling molecules that regulate the key enzymes involved in cholesterol homeostasis. hmdb.ca

The biosynthesis of bile acids from cholesterol is a complex, multi-step process involving at least 17 different enzymes located in various compartments of the liver cells. hmdb.caresearchgate.netnih.gov This metabolic conversion transforms the water-insoluble cholesterol molecule into water-soluble, amphipathic bile acids. gallmet.hu The process involves modifications to the steroid nucleus and shortening of the side chain. gallmet.hu The primary bile acids synthesized in humans are cholic acid and chenodeoxycholic acid. nih.gov These are then often conjugated with the amino acids glycine (B1666218) or taurine (B1682933), which increases their water solubility before they are secreted into the bile. researchgate.netwikipedia.org

Classification as a C27 Bile Acid Intermediate

The evolution of bile acid synthesis shows a progression from C27 alcohols to C27 acids, and finally to the mature C24 acids found in most mammals. core.ac.uk Bile acids are classified based on the number of carbon atoms in their structure. Mature, primary bile acids like cholic acid and chenodeoxycholic acid are C24 acids. researchgate.net Their precursors, which have a longer, partially oxidized side chain, are known as C27 bile acids. researchgate.netresearchgate.net

3,7-Dihydroxycoprostanic acid (DHCA) is classified as a C27 bile acid intermediate. researchgate.netresearchgate.net Specifically, it is a direct precursor to the primary bile acid chenodeoxycholic acid (CDCA). hmdb.camedchemexpress.comchemsrc.com The conversion of C27 intermediates to C24 bile acids involves the shortening of the cholesterol side chain, a process that occurs within cellular organelles called peroxisomes. researchgate.netnih.gov In a normal metabolic pathway, DHCA is further processed to form CDCA. nih.gov

| Characteristic | Description |

| Chemical Formula | C27H46O4 |

| Molecular Weight | 434.65 g/mol |

| Classification | C27 Bile Acid Intermediate |

| Metabolic Role | Precursor to Chenodeoxycholic Acid (CDCA) |

| Synonyms | (25RS)-3α,7α-dihydroxy-5β-cholestan-26-oic acid, Dihydroxycholestanoic acid |

Overview of its Research Significance as an Endogenous Metabolite

This compound is an endogenous metabolite, meaning it is naturally produced within the body. medchemexpress.comchemsrc.com While it is excreted in small amounts by healthy individuals, its primary research significance lies in its role as a biomarker for certain inborn errors of metabolism. hmdb.ca

Elevated levels of C27 bile acids, including DHCA and its counterpart trihydroxycoprostanic acid (THCA), are indicative of peroxisomal biogenesis disorders (PBDs). researchgate.net In these genetic conditions, the peroxisomes are absent or non-functional, impairing the oxidative shortening of the C27 bile acid side chain. researchgate.netnih.govnih.gov

One of the most studied of these conditions is Zellweger syndrome, also known as cerebro-hepato-renal syndrome. medchemexpress.comsmpdb.ca In infants with Zellweger syndrome, the defective peroxisomes lead to an accumulation of DHCA and THCA in the body because their conversion to chenodeoxycholic acid and cholic acid, respectively, is blocked. nih.govresearchgate.net Studies have shown that in these patients, the conversion of DHCA to chenodeoxycholic acid is severely reduced. nih.gov The presence of these abnormal bile acid intermediates is a key diagnostic feature for this group of disorders. nih.gov

Similarly, this compound is also studied in the context of cerebrotendinous xanthomatosis (CTX), a rare lipid storage disease caused by mutations in the CYP27A1 gene. researchgate.netisciii.es This genetic defect leads to a deficiency of the enzyme sterol 27-hydroxylase, disrupting the normal bile acid synthesis pathway and causing the accumulation of various intermediates, including C27 bile acids. researchgate.netisciii.es

Historical Perspectives in Bile Acid Synthesis Research

The scientific study of bile acids began in the 19th century, with early chemists isolating compounds like cholic acid. researchgate.netnih.gov However, a clear understanding of their structure was not possible at the time. researchgate.net A major breakthrough came in the early 1930s when the correct cyclopentanoperhydrophenanthrene structure of cholesterol was elucidated, which subsequently allowed for the correct structure of bile acids to be proposed. researchgate.netnih.gov

The modern era of bile acid research, beginning in the 1950s, was marked by extensive metabolic studies and the characterization of bile acids from different species. researchgate.netnih.gov Initially, bile acid synthesis was thought to be a single major pathway. gallmet.hu However, the development of more advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was crucial in identifying and quantifying the complex mixture of bile acids and their intermediates in biological fluids. researchgate.netnih.govnih.gov These technologies enabled researchers to discover alternative synthesis pathways and to identify key intermediates like this compound. gallmet.hu This led to the understanding that specific intermediates accumulate in certain disease states, linking disorders like Zellweger syndrome and cerebrotendinous xanthomatosis to specific enzymatic defects in the bile acid synthesis pathway. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H46O4 |

|---|---|

Molecular Weight |

434.7 g/mol |

IUPAC Name |

(6R)-6-[(3R,5S,7R,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

InChI |

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20?,21?,22?,23-,24?,26+,27-/m1/s1 |

InChI Key |

ITZYGDKGRKKBSN-SQZYAAIWSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)C1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

3 alpha,7 alpha-dihydroxy-5 beta-cholestan-26-oic acid 3,7-DHCA 3,7-dihydroxycholestan-26-oic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3,7 Dihydroxycoprostanic Acid

Origin from Cholesterol Catabolism

The synthesis of 3,7-dihydroxycoprostanic acid is an integral part of cholesterol catabolism, the primary route for the body to eliminate excess cholesterol. researchgate.netcreative-proteomics.com The liver is the main organ responsible for converting cholesterol, a steroidal lipid essential for cell membrane structure and as a precursor for steroid hormones, into bile acids. nih.govnih.gov This metabolic conversion is crucial for cholesterol homeostasis. researchgate.netnih.gov The process involves a series of enzymatic reactions that modify the steroid nucleus and oxidize and shorten the cholesterol side chain. researchgate.netnih.gov These pathways ultimately produce primary bile acids, such as cholic acid and chenodeoxycholic acid, with this compound being a key intermediate in the formation of the latter. hmdb.casmpdb.ca

Classical and Alternative Pathways of Primary Bile Acid Synthesis

The biosynthesis of primary bile acids from cholesterol occurs in hepatocytes through two main routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govcreative-proteomics.com The classical pathway is the dominant route in adults, accounting for the majority of bile acid production, while the alternative pathway contributes a smaller portion under normal physiological conditions. nih.govplos.org Both pathways involve a cascade of enzymatic modifications to the cholesterol molecule, leading to the formation of C27 intermediates like this compound before the final C24 primary bile acids are produced. researchgate.netnih.govnih.gov

Sterol 26-hydroxylase, also known as Sterol 27-hydroxylase (CYP27A1), is a versatile mitochondrial cytochrome P450 enzyme that plays a critical role in both the classical and alternative bile acid synthesis pathways. uniprot.orguniprot.orgjensenlab.org

In the alternative (acidic) pathway , CYP27A1 initiates the entire process by hydroxylating the side chain of cholesterol to form 27-hydroxycholesterol. nih.govnih.gov This oxysterol is then hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) to enter the bile acid synthesis cascade. nih.govnih.gov

In the classical (neutral) pathway , CYP27A1 acts later in the sequence. nih.gov It is responsible for oxidizing the steroid side chain of various C27 intermediates. nih.govnih.gov Specifically, after modifications to the steroid ring, CYP27A1 catalyzes the hydroxylation of the terminal methyl group on the side chain of 3α,7α-dihydroxy-5β-cholestane. smpdb.cauniprot.orgdrugbank.com This is a multi-step process that first yields a C26 alcohol (3α,7α,26-trihydroxy-5β-cholestane), then a C26 aldehyde, and finally the carboxylic acid, this compound. smpdb.cauniprot.orgdrugbank.com

After the initial steps involving CYP7A1 and HSD3B7 in the classical pathway, the steroid nucleus of the intermediate 7α-hydroxy-4-cholesten-3-one undergoes further modification. This involves the reduction of the double bond at the C4-C5 position and the reduction of the 3-oxo group. The enzyme 3-oxo-5-beta-steroid-4-dehydrogenase first creates 7α-hydroxy-5β-cholestan-3-one. smpdb.ca Subsequently, an enzyme from the aldo-keto reductase superfamily, Aldo-keto reductase family 1 member C4 (AKR1C4), catalyzes the reduction of the 3-keto group. smpdb.cawikipedia.orgebi.ac.uk This reaction converts 7α-hydroxy-5β-cholestan-3-one into 3α,7α-dihydroxy-5β-cholestane, establishing the characteristic cis-orientation of the A and B rings found in most bile acids. smpdb.ca

The formation of this compound is a convergence point for modifications of both the steroid nucleus and the side chain. Following the ring modifications that produce 3α,7α-dihydroxy-5β-cholestane, the mitochondrial enzyme Sterol 26-hydroxylase (CYP27A1) carries out a three-step oxidation of the side chain. smpdb.cajensenlab.org

First, CYP27A1 hydroxylates 3α,7α-dihydroxy-5β-cholestane to form 3α,7α,26-trihydroxy-5β-cholestane. smpdb.ca

The same enzyme then oxidizes this alcohol to an aldehyde, 3α,7α-dihydroxy-5β-cholestan-26-al. smpdb.ca

Finally, a third catalytic cycle by CYP27A1 oxidizes the aldehyde to the corresponding carboxylic acid, yielding this compound (3α,7α-dihydroxy-5β-cholestanoic acid). smpdb.cajensenlab.org

This C27 bile acid is a crucial intermediate, representing the last step before the side chain is shortened. researchgate.net

Reductase and Dehydrogenase Activities in Ring Modification (e.g., Aldo-keto reductase family 1 member C4)

Subsequent Transformations of this compound

This compound does not accumulate in the liver but is rapidly transported to the peroxisomes for the final steps of bile acid synthesis. smpdb.ca Here, it undergoes β-oxidation to shorten the side chain by three carbon atoms, ultimately forming chenodeoxycholic acid (a C24 bile acid). The process begins when Bile Acyl-CoA Synthetase activates this compound by attaching coenzyme A, forming 3α,7α-dihydroxy-5β-cholestanoyl-CoA. smpdb.ca This molecule then enters the peroxisomal β-oxidation spiral, involving enzymes such as peroxisomal acyl coenzyme A oxidase 2 and peroxisomal multifunctional enzyme type 2, which leads to the removal of a propionyl-CoA unit and the formation of chenodeoxycholoyl-CoA. smpdb.ca This is then typically conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Name | Abbreviation | Cellular Location | Function in the Pathway |

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Catalyzes the rate-limiting first step of the classical pathway, converting cholesterol to 7α-hydroxycholesterol. nih.govwikipedia.org |

| 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase | HSD3B7 | Endoplasmic Reticulum | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. nih.govresearchgate.net |

| Aldo-keto reductase family 1 member C4 | AKR1C4 | Cytosol | Reduces the 3-keto group of 7α-hydroxy-5β-cholestan-3-one to a 3α-hydroxyl group, forming 3α,7α-dihydroxy-5β-cholestane. smpdb.cawikipedia.org |

| Sterol 26-hydroxylase (Sterol 27-hydroxylase) | CYP27A1 | Mitochondria | Initiates the alternative pathway and catalyzes the multi-step oxidation of the C27 steroid side chain to a carboxylic acid in the classical pathway, forming this compound. nih.govsmpdb.cajensenlab.org |

Conversion to Chenodeoxycholic Acid (CDCA) Pathway

The importance of peroxisomes in this pathway has been highlighted by studies in Zellweger syndrome, a condition characterized by the absence of functional peroxisomes. nih.gov In individuals with this syndrome, the conversion of DHCA to CDCA is significantly impaired, leading to an accumulation of C27 bile acid intermediates like DHCA and trihydroxycoprostanic acid (THCA). nih.gov Research has shown that while in healthy adults the conversion of administered DHCA to CDCA is around 80%, in infants with Zellweger syndrome, this conversion is drastically reduced to as low as 7%. nih.gov This demonstrates that liver peroxisomes are essential for the normal conversion of DHCA into CDCA. nih.gov The process involves a peroxisomal β-oxidation system to cleave the side chain of the C27 bile acid intermediates to form the mature C24 bile acids. nih.govcore.ac.uk

The 12α-Hydroxylation Pathway: Formation of Trihydroxycoprostanic Acid (THCA)

In addition to its conversion to CDCA, this compound can be directed towards an alternative pathway involving 12α-hydroxylation, leading to the formation of trihydroxycoprostanic acid (THCA). researchgate.netresearchgate.net This hydroxylation step is a key determining factor in the ultimate composition of the bile acid pool.

Enzymatic Role of CYP8B1 in C27 Bile Acid Hydroxylation

The enzyme responsible for the 12α-hydroxylation of C27 bile acid intermediates is sterol 12α-hydroxylase, a cytochrome P450 enzyme encoded by the CYP8B1 gene. researchgate.netsinobiological.comwikipedia.org CYP8B1 is a microsomal enzyme primarily located in the liver. core.ac.ukabdominalkey.com Its main function is to catalyze the introduction of a hydroxyl group at the 12α position of various 7α-hydroxylated C27 steroids. sinobiological.comreactome.org Specifically, in vitro studies have provided robust evidence that both microsomal and recombinant CYP8B1 enzymes catalyze the 12α-hydroxylation of dihydroxycoprostanic acid (DHCA) to produce trihydroxycoprostanic acid (THCA). researchgate.netdntb.gov.uarhea-db.org This enzymatic reaction is a critical branch point in the bile acid synthesis pathway, determining whether the final product will be cholic acid (derived from THCA) or chenodeoxycholic acid (derived from DHCA). researchgate.netportlandpress.comfrontiersin.org

Mechanistic Studies of CYP8B1 Catalysis and Substrate Specificity

CYP8B1 exhibits a broad substrate specificity, acting on a number of 7α-hydroxylated C27 steroids. sinobiological.comreactome.orgcusabio.com Mechanistic studies have shown that the enzyme efficiently catalyzes the 12α-hydroxylation of both DHCA and 7α-hydroxy-4-cholesten-3-one. researchgate.net Titration of purified CYP8B1 with DHCA results in a type I binding spectrum, which is characteristic of substrate binding to a P450 enzyme. researchgate.net The catalytic activity of CYP8B1 involves the use of molecular oxygen and requires a reductase, such as NADPH--hemoprotein reductase, to provide electrons. uniprot.orguniprot.org The reaction converts the substrate into a 12α-hydroxylated product. uniprot.org While CYP8B1 can act on various intermediates, its role in the 12α-hydroxylation of C27 bile acids like DHCA has been a significant area of research, confirming its pivotal role in this "forgotten passageway" of bile acid synthesis. researchgate.netresearchgate.netresearchgate.net

Significance of This Pathway in Bile Acid Pool Composition

The activity of CYP8B1 is a major determinant of the composition of the primary bile acid pool, specifically the ratio of cholic acid to chenodeoxycholic acid. sinobiological.comabdominalkey.comportlandpress.comcusabio.com When CYP8B1 is active, it hydroxylates intermediates, leading to the synthesis of cholic acid. researchgate.netnih.gov In the absence of CYP8B1 activity, the pathway defaults to the production of chenodeoxycholic acid. researchgate.netnih.gov Studies in Cyp8b1 knockout mice have demonstrated this effect, showing a complete lack of 12α-hydroxylated bile acids and a corresponding increase in non-12α-hydroxylated bile acids. physiology.org This shift in the bile acid pool composition has significant metabolic consequences, affecting dietary fat absorption and glucose homeostasis. physiology.orgnih.gov Therefore, the 12α-hydroxylation pathway, governed by CYP8B1, is crucial for maintaining the physiological balance of different bile acid species. physiology.orgnih.gov

Peroxisomal β-Oxidation in this compound Metabolism

Peroxisomal β-oxidation is an essential metabolic process for the side-chain shortening of C27 bile acid intermediates, including this compound (DHCA), to form mature C24 bile acids. nih.govnih.gov This process occurs in the peroxisomes and is distinct from the mitochondrial β-oxidation that degrades the bulk of dietary fatty acids. nih.gov

The peroxisomal β-oxidation pathway involves a set of specific enzymes. nih.govmdpi.com For branched-chain fatty acyl-CoAs and bile acid intermediates like DHCA-CoA, the pathway includes branched-chain acyl-CoA oxidase (ACOX2), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx). nih.govmdpi.com The process begins with the activation of DHCA to its CoA-ester, DHCA-CoA. This activated molecule then enters the peroxisomal β-oxidation spiral, where the side chain is shortened, ultimately leading to the formation of chenodeoxycholoyl-CoA. mdpi.com The importance of this pathway is underscored by genetic disorders affecting peroxisomal enzymes, which result in the accumulation of C27 bile acid intermediates. nih.gov

| Enzyme/Protein | Function in Peroxisomal β-Oxidation of DHCA |

| Branched-chain acyl-CoA oxidase (ACOX2) | Catalyzes the first, rate-limiting step in the β-oxidation of DHCA-CoA. |

| D-bifunctional protein (DBP) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. |

| Sterol carrier protein X (SCPx) | Functions as a thiolase, catalyzing the final step of the β-oxidation cycle. |

Biological Functions and Signaling Mechanisms of 3,7 Dihydroxycoprostanic Acid in Research

Regulatory Roles in Lipid Metabolism and Cholesterol Homeostasis

3,7-Dihydroxycoprostanic acid (DHCA) is a dihydroxy bile acid, a type of steroid acid derived from the catabolism of cholesterol. hmdb.canp-mrd.org It is a precursor to chenodeoxycholic acid (CDCA), one of the two primary bile acids synthesized in humans. hmdb.canp-mrd.orgtargetmol.com DHCA is typically found in small amounts in the urine of healthy individuals. hmdb.canp-mrd.org Bile acids are crucial for the digestion and absorption of fats and play a role in cholesterol regulation. hmdb.canp-mrd.orgsmolecule.com

As a bile acid precursor, DHCA is an integral part of the bile acid pool and its enterohepatic circulation. hmdb.canp-mrd.org Bile acids are synthesized in the liver, stored in the gallbladder, secreted into the small intestine to aid in digestion, and then mostly reabsorbed in the ileum to return to the liver. hmdb.canp-mrd.orgnih.gov This recycling is essential for maintaining a stable bile acid pool size. nih.gov

DHCA itself is converted to chenodeoxycholic acid in the liver, a process that requires peroxisomes. nih.govmdpi.com Studies in individuals with Zellweger syndrome, a condition characterized by defective peroxisomes, show a significantly reduced conversion of DHCA to chenodeoxycholic acid, leading to an accumulation of DHCA. nih.govresearchgate.net This highlights the essential role of peroxisomal β-oxidation in the formation of primary bile acids from their C27 precursors like DHCA. nih.govmdpi.com

Furthermore, research in rats has shown that infusion of dehydrocholic acid (DHCA) can increase bile flow while diminishing the secretion of endogenous bile acids. nih.gov This suggests a complex regulatory role for DHCA and its metabolites in modulating bile acid secretion and composition. nih.gov

The primary function of bile acids, including those derived from DHCA, is to act as physiological detergents in the digestion and absorption of dietary fats and fat-soluble vitamins. hmdb.canp-mrd.orgsmolecule.commdpi.com When food, particularly fatty food, enters the small intestine, it stimulates the release of bile. laparoscopic.mdyoutube.com

The process of fat digestion involves several key steps:

Emulsification: Bile salts break down large fat globules into smaller droplets, increasing the surface area for enzymatic action. nih.govresearchgate.net

Hydrolysis: Pancreatic lipase (B570770) then hydrolyzes the triglycerides in these droplets into monoglycerides (B3428702) and free fatty acids. nih.govlumenlearning.comnih.gov

Micelle Formation: Bile acids, including CDCA derived from DHCA, are essential for forming micelles. These are small aggregates that carry the digested fat products (monoglycerides and free fatty acids) to the surface of the intestinal cells (enterocytes) for absorption. mdpi.comresearchgate.netlumenlearning.com

Without sufficient bile acids, the digestion and absorption of fat are severely impaired, leading to conditions like steatorrhea (fat in the stool) and deficiencies in fat-soluble vitamins. nih.gov The unique detergent properties of bile acids are therefore indispensable for nutrient absorption. hmdb.canp-mrd.org

DHCA is a direct intermediate in the catabolism of cholesterol into bile acids, which represents a major pathway for cholesterol elimination from the body. hmdb.canp-mrd.orgresearchgate.net The synthesis of bile acids from cholesterol is a tightly regulated process to maintain cholesterol homeostasis. researchgate.netmdpi.com

Key aspects of this regulation include:

Feedback Inhibition: An accumulation of bile acids in the liver represses the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis. researchgate.net This feedback mechanism is primarily mediated by the nuclear receptor FXR. researchgate.net

Cholesterol Efflux: Bile acids can influence the transport of cholesterol out of cells. mdpi.comnih.gov

Enzyme Regulation: The conversion of cholesterol to bile acids involves a series of enzymatic reactions. researchgate.netwikipedia.org DHCA's formation and subsequent conversion to CDCA are critical steps in this pathway. nih.gov

Dysregulation of these pathways can lead to an accumulation of cholesterol and contribute to various metabolic diseases. mdpi.com The metabolism of DHCA is therefore a key component in the body's machinery for maintaining cholesterol balance. hmdb.canp-mrd.org

Contribution to Dietary Fat Digestion and Absorption (Mechanism Research)

Interaction with Nuclear Receptors and Gene Regulation

Bile acids, including precursors like DHCA, are now recognized as important signaling molecules that can activate nuclear receptors and modulate the expression of genes involved in various metabolic processes. smolecule.comnih.govphysiology.org

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids. nih.govnih.gov Research has shown that DHCA, along with other bile acid intermediates, can act as a ligand for FXR. researchgate.net

Studies have demonstrated that:

DHCA can activate human FXR to a level comparable to that of the potent physiological ligand, chenodeoxycholic acid (CDCA). researchgate.net

In vitro assays have confirmed that DHCA can directly activate FXR and induce the recruitment of coactivator proteins, such as SRC-1, which is a crucial step in initiating gene transcription. researchgate.net

The ability of DHCA to displace CDCA from FXR further indicates that it binds directly to the receptor. researchgate.net

The activation of FXR by bile acids like DHCA is a central mechanism for the feedback regulation of bile acid synthesis and plays a crucial role in integrating lipid and glucose metabolism. nih.govunina.it

Table 1: FXR Activation by Bile Acid Intermediates This interactive table summarizes the relative ability of different bile acid intermediates to activate the farnesoid X receptor (FXR) as reported in research studies.

| Compound | Relative FXR Activation | Reference |

|---|---|---|

| Chenodeoxycholic acid (CDCA) | High | researchgate.net |

| This compound (DHCA) | Comparable to CDCA | researchgate.net |

| 26-OH-DHC | Comparable to CDCA | researchgate.net |

| 26-OH-THC | Comparable to CDCA | researchgate.net |

| 25-OH-THC | Comparable to CDCA | researchgate.net |

The activation of FXR by ligands such as DHCA leads to changes in the expression of a wide range of target genes. nih.govnih.gov This modulation of gene expression is fundamental to the role of bile acids in regulating metabolism.

Research has shown that FXR activation can influence the transcription of genes involved in:

Bile Acid Homeostasis: FXR activation represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, and induces the expression of proteins involved in bile acid transport, such as the bile salt export pump (BSEP). researchgate.net

Lipid Metabolism: FXR plays a role in regulating triglyceride levels and can influence the expression of genes involved in fatty acid synthesis and oxidation. unina.itplos.org

Glucose Metabolism: FXR activation has been linked to improved insulin (B600854) sensitivity and the regulation of genes involved in gluconeogenesis. nih.govunina.it

While much of the research has focused on the effects of primary bile acids like CDCA, the finding that precursors such as DHCA are also potent FXR activators suggests that the entire bile acid synthetic pathway is involved in this regulatory network. researchgate.net In vivo and in vitro studies continue to elucidate the specific gene expression profiles modulated by different bile acid species and their implications for metabolic health and disease. elifesciences.orgosf.ionih.gov

Comparison of Receptor Activation Efficacy with Other Bile Acids

This compound (DHCA), a C27 bile acid precursor to chenodeoxycholic acid (CDCA), has been identified as a significant signaling molecule, particularly through its interaction with the farnesoid X receptor (FXR). hmdb.caresearchgate.net Research has demonstrated that DHCA is not merely a passive intermediate in bile acid synthesis but an active ligand for nuclear receptors.

Studies comparing its efficacy to other well-known bile acids have revealed that DHCA is a potent activator of FXR. In vitro research has shown that DHCA acts as an FXR ligand with an efficacy comparable to that of CDCA, which is recognized as the most potent endogenous FXR agonist. researchgate.netnih.govmdpi.com The dose-response relationship of DHCA in activating FXR was found to be similar to that of CDCA. researchgate.net This is significant because FXR activation is a critical step in the feedback regulation of bile acid synthesis, as well as in the control of lipid and glucose metabolism. nih.govnih.govfrontiersin.org

In contrast to its strong activation of FXR, DHCA and other C27 intermediates like 26-hydroxy-5β-cholestane-3α,7α-diol (26-OH-DHC) have been shown to be inactive as ligands for the Liver X Receptor (LXR). researchgate.net This selectivity highlights the specific role of DHCA in the FXR-mediated signaling pathways.

The activation potency of various bile acids on their primary receptors is crucial for their physiological function. While primary bile acids like CDCA and cholic acid (CA) are strong FXR agonists, secondary bile acids such as lithocholic acid (LCA) and deoxycholic acid (DCA) are the most potent activators of the Takeda G protein-coupled receptor 5 (TGR5). mdpi.comfrontiersin.orgfrontiersin.org DHCA's efficacy as an FXR agonist places it alongside primary bile acids in its ability to regulate gene expression controlled by this receptor.

| Bile Acid | Primary Receptor Target(s) | Reported Activation Efficacy |

|---|---|---|

| This compound (DHCA) | FXR | Efficacious as CDCA. researchgate.net |

| Chenodeoxycholic acid (CDCA) | FXR | Most potent endogenous FXR agonist. nih.govmdpi.com |

| Cholic acid (CA) | FXR | FXR agonist. frontiersin.org |

| Lithocholic acid (LCA) | TGR5, VDR | Most potent endogenous TGR5 agonist. mdpi.comfrontiersin.org Lower efficacy FXR agonist than CDCA. nih.gov |

| Deoxycholic acid (DCA) | TGR5, FXR | Potent TGR5 agonist. mdpi.com Lower efficacy FXR agonist than CDCA. nih.gov |

Relationship with Gut Microbiota and Metabolite Production in Experimental Models

Primary bile acids that enter the intestine can be transformed by gut microbiota into secondary bile acids. nih.gov For instance, cholic acid and chenodeoxycholic acid are converted to deoxycholic acid and lithocholic acid, respectively, through 7α-dehydroxylation by gut bacteria. nih.gov While DHCA is a precursor to the primary bile acid CDCA, its own interactions within the gut microbiome are an area of active research.

In an experimental model of hyperuricemia in mice, levels of 3α,7α-dihydroxycoprostanic acid were found to be elevated in the feces of the model group compared to controls. dovepress.com Interestingly, intervention with Radix Astragali, a traditional medicinal herb, not only reduced serum uric acid but also decreased the elevated fecal levels of DHCA. This suggests a potential link between metabolic disorders, gut microbiota activity, and the metabolism of C27 bile acids like DHCA. In the same study, levels of other bile acids, such as chenodeoxycholic acid and nutriacholic acid, were decreased in the hyperuricemia model and restored after the intervention, indicating a broad disruption in bile acid metabolism that involves DHCA. dovepress.com

| Experimental Model | Observed Change in DHCA | Associated Metabolite/Microbiota Findings | Reference |

|---|---|---|---|

| Hyperuricemia Mouse Model | Increased fecal levels | Levels decreased following intervention with Radix Astragali. Changes in other fecal bile acids (CDCA, nutriacholic acid) were also observed. | dovepress.com |

| General Gut Microbiota Interaction | Metabolized by gut bacteria | Gut microbiota transform primary bile acids into secondary bile acids (e.g., DCA, LCA) and produce other key metabolites like SCFAs. | nih.govnih.gov |

Systemic Physiological Modulations as Observed in Research Models

The biological activities of this compound extend to systemic physiological modulation, as observed in various research models. As a potent FXR agonist, DHCA participates in the regulation of pathways that control not only bile acid homeostasis but also lipid and glucose metabolism. researchgate.netnih.govfrontiersin.org

Activation of FXR in the liver and intestine is known to have significant hypolipidemic effects. frontiersin.orgnih.gov FXR activation suppresses fatty acid synthesis, decreases the secretion of very-low-density lipoprotein (VLDL), and increases triglyceride clearance. frontiersin.org Given that DHCA activates FXR with an efficacy similar to CDCA, it is expected to contribute to these systemic metabolic effects. researchgate.net

In certain pathological conditions, the accumulation of DHCA and related C27 bile acid intermediates has been linked to liver injury. In patients with specific metabolic disorders, such as cerebrotendinous xanthomatosis, a defect in the bile acid synthesis pathway leads to the accumulation of cholestanol (B8816890) and C27 bile acids, including DHCA and trihydroxycoprostanic acid (THCA). karger.com These accumulating precursors are considered potentially cholestatic and may contribute to the perpetuation of liver damage. karger.com

Furthermore, research in animal models has highlighted the role of the gut-liver axis in health and disease, where microbial metabolites influence hepatic processes. researchgate.net In a mouse model of hyperuricemia, elevated fecal DHCA was associated with systemic metabolic changes, including increased serum uric acid. dovepress.com This finding suggests that alterations in the metabolism of DHCA within the gut could have systemic consequences. The reduction of both serum uric acid and fecal DHCA by a therapeutic intervention in this model further supports a link between DHCA metabolism and systemic physiological state. dovepress.com

Analytical Methodologies and Research Tools for 3,7 Dihydroxycoprostanic Acid Studies

Advanced Spectrometric Techniques for Characterization and Quantification

Mass spectrometry-based methods are the cornerstone of DHCA analysis, offering high selectivity and the ability to measure low concentrations in complex samples like plasma, urine, and tissues.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance LC-MS (UPLC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of bile acids, including DHCA. nih.govcreative-proteomics.com This method separates different bile acid species based on their physicochemical properties as they pass through a chromatography column, before they are detected by the mass spectrometer. nih.gov The use of Ultra-High Performance Liquid Chromatography (UPLC) further enhances this separation, providing better resolution and faster analysis times. creative-proteomics.com

LC-MS methods are essential for overcoming the challenges posed by the structural similarity of various bile acid isomers. nih.gov For quantitative studies, a targeted approach is often used, where the mass spectrometer is set to detect specific mass-to-charge ratios corresponding to DHCA and its fragments. nih.gov High-resolution mass spectrometry (HRMS) has significantly advanced bile acid profiling, enabling the identification of a broader range of metabolites, including sulfated and glucuronidated forms. mdpi.com

Key Features of LC-MS/UPLC-MS in DHCA Analysis:

| Feature | Description |

| High Sensitivity | Capable of detecting low concentrations of DHCA in complex biological samples. mdpi.com |

| High Specificity | Effectively separates DHCA from other structurally similar bile acids and isomers. nih.gov |

| Versatility | Applicable to a wide range of biological matrices, including plasma, serum, urine, and tissue homogenates. nih.govmdpi.com |

| Quantitative Accuracy | When used with appropriate internal standards, it provides precise and accurate quantification. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another established technique for bile acid analysis. d-nb.info Before analysis, bile acids like DHCA require derivatization to increase their volatility, typically by converting carboxyl and hydroxyl groups into methyl ester-trimethylsilyl ethers. d-nb.infoweqas.com While often more time-consuming than LC-MS due to the derivatization step, GC-MS offers excellent separation of bile acid isomers. researchgate.netshimadzu.com

GC-MS is particularly valuable for providing detailed structural information based on the fragmentation patterns of the derivatized compounds. weqas.com This technique has been successfully used to measure bile acid profiles in serum, aiding in the diagnosis of cholestatic conditions and peroxisomal disorders where DHCA levels can be elevated. d-nb.inforesearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Profiling

Tandem mass spectrometry (MS/MS) is a crucial tool for both the structural elucidation and targeted quantification of DHCA. researchgate.netnih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) corresponding to DHCA are selected and then fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" that confirms the compound's identity and structure. nih.gov This high degree of specificity is essential for distinguishing between isobaric compounds—molecules with the same mass but different structures. nih.gov

This technique is frequently coupled with liquid chromatography (LC-MS/MS) to create a robust platform for bile acid profiling. nih.govresearchgate.net Researchers have developed LC-MS/MS methods that can quantify a large number of bile acids simultaneously, including DHCA, in various biological samples. acs.org These methods are instrumental in mapping complex bile acid profiles and investigating their alterations in disease states. nih.gov The development of rapid electrospray tandem mass spectrometry (ES-MS/MS) methods has enabled high-throughput screening for elevated levels of C27 bile acids like DHCA, which is particularly useful in screening for peroxisomal biogenesis defects from small plasma samples or even dried blood spots. researchgate.netnih.gov

Applications of Isotopic Labeling in Metabolic Research

Isotopically labeled compounds are indispensable tools in metabolic research, providing a means to trace the fate of molecules in biological systems and to achieve highly accurate quantification.

Synthesis of Deuterium-Labeled 3,7-Dihydroxycoprostanic Acid (e.g., -d3)

The synthesis of deuterium-labeled DHCA, such as this compound-d3, is a key step in creating internal standards for quantitative mass spectrometry. smolecule.com The synthesis typically starts with a precursor molecule like cholesterol or a related sterol. smolecule.com Through a series of chemical or enzymatic reactions, hydroxyl groups are introduced at the correct positions on the steroid nucleus. smolecule.com Crucially, during this synthesis, specific hydrogen atoms are replaced with deuterium (B1214612) atoms using deuterated reagents or solvents. smolecule.combeilstein-journals.org This creates a molecule that is chemically almost identical to the natural compound but has a slightly higher mass. smolecule.com

Utilization as Internal Standards for Quantitative Analysis

Deuterium-labeled DHCA serves as an ideal internal standard for quantitative analysis by mass spectrometry. researchgate.net An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. sigmaaldrich.cn Because the deuterium-labeled standard has nearly identical chemical and physical properties to the endogenous (unlabeled) DHCA, it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net

By comparing the signal of the target analyte to the signal of the known amount of internal standard, researchers can correct for any sample loss or variations in instrument response, a phenomenon known as ion suppression. sigmaaldrich.cnresearchgate.net This isotope dilution mass spectrometry approach significantly improves the accuracy and precision of quantification. nih.govresearchgate.net The mass difference between the labeled and unlabeled compounds allows the mass spectrometer to distinguish between them easily. smolecule.com This technique has been fundamental in developing rapid and quantitative methods for analyzing C27 bile acids in plasma and blood spots for the diagnosis of metabolic disorders. researchgate.netnih.gov

Tracer Experiments for Elucidating Bile Acid Metabolism Pathways

Tracer experiments are fundamental to understanding the dynamic processes of bile acid metabolism, including the role of this compound (DHCA). These studies involve the administration of labeled compounds to track their metabolic fate in vivo. mdpi.com Stable isotope-labeled versions of DHCA, such as 3α,7α-Dihydroxycoprostanic Acid-d3, serve as powerful research tools. smolecule.com By introducing this deuterated compound into a biological system, scientists can trace the absorption, distribution, and excretion of DHCA. smolecule.com

The core principle of this methodology lies in distinguishing the labeled tracer from its endogenous, unlabeled counterpart. smolecule.com By measuring the levels of both labeled and unlabeled bile acids in various tissues and biological fluids (e.g., bile, feces, urine), researchers can map the circulatory and metabolic pathways. smolecule.comnih.gov For instance, after administering a labeled bile acid analog, analysis of fecal extracts can reveal the extent of intestinal absorption and identify metabolites formed by gut microbiota. nih.gov This approach has been instrumental in demonstrating that bile acid turnover follows first-order kinetics, a principle that underpins the gold-standard isotope dilution method for measuring bile acid synthesis. mdpi.com Such experiments provide critical insights into how DHCA is processed and transformed within the enterohepatic circulation. smolecule.com

In Vitro Assay Development for Functional Studies

Coactivator Recruitment Assays for Nuclear Receptor Interactions (e.g., Surface Plasmon Resonance)

To understand the function of this compound as a signaling molecule, researchers investigate its interaction with nuclear receptors, which are proteins that regulate gene expression. wikipedia.org A key mechanism for nuclear receptor activation involves the recruitment of coactivator proteins upon ligand binding. wikipedia.org In vitro coactivator recruitment assays are designed to measure this specific interaction.

Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free optical biosensing technology frequently used for these assays. cytivalifesciences.comcusabio.com The SPR principle involves immobilizing a target molecule, such as a nuclear receptor, onto a sensor chip. A solution containing a potential interacting partner (the ligand, like DHCA, and a coactivator peptide) is then passed over the surface. cytivalifesciences.com Binding between the molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. cytivalifesciences.com This allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity. cusabio.com

Research has shown that DHCA can directly bind to the Farnesoid X receptor (FXR), a critical regulator of bile acid synthesis. researchgate.net Using SPR, studies have demonstrated that DHCA, similar to the primary bile acid chenodeoxycholic acid (CDCA), induces a strong interaction between the FXR ligand-binding domain (LBD) and a peptide fragment (containing the LXXLL motif) from the steroid receptor coactivator-1 (SRC-1). researchgate.net Kinetic analysis from these experiments reveals that DHCA enhances the affinity of FXR for the coactivator peptide, confirming its role as an active FXR ligand. researchgate.net

| Ligand | Fold Increase in Affinity (vs. No Ligand) | Binding Affinity (Kd) for SRC-1 Peptide |

| DHCA | Comparable to CDCA | Data available in source studies |

| CDCA | Potent Interaction | Data available in source studies |

| THCA | Strong Interaction | Data available in source studies |

| This table is based on findings that bile acid precursors, including DHCA, increase the affinity of FXR for an SRC-1 peptide to levels comparable to that of CDCA. researchgate.net |

Recombinant Enzyme Expression and Activity Assays for Biosynthetic Studies

Investigating the biosynthetic pathways of this compound involves identifying and characterizing the enzymes responsible for its formation and subsequent conversion. A cornerstone of this research is the use of recombinant enzyme technology. This approach involves cloning the gene for a specific enzyme into a host organism, such as Escherichia coli or human cell lines (e.g., HEK293), to produce large quantities of the purified enzyme. frontiersin.orgnih.govfrontiersin.org

Once expressed, the activity of the recombinant enzyme can be measured through specifically designed assays. nih.gov For example, robust in vitro evidence has shown that recombinant sterol 12α-hydroxylase (CYP8B1) catalyzes the 12α-hydroxylation of DHCA to form trihydroxycoprostanic acid (THCA). researchgate.netrhea-db.org Enzyme activity assays for such studies often involve incubating the recombinant enzyme with the substrate (DHCA) and necessary cofactors. The reaction products are then detected and quantified, typically using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These assays allow for detailed kinetic analysis, providing a deeper understanding of the enzyme's efficiency and role in the metabolic pathway. nih.gov

| Enzyme | Host System | Function Studied | Assay Method |

| Sterol 12α-hydroxylase (CYP8B1) | Recombinant (unspecified) | Catalyzes 12α-hydroxylation of DHCA to THCA. researchgate.netrhea-db.org | In vitro conversion assay. researchgate.net |

| Various Dehydrogenases | Recombinant E. coli | Biosynthesis of bile acids (e.g., UDCA from CDCA). frontiersin.org | Spectrophotometric or LC-MS based activity assays. frontiersin.orgnih.gov |

| This table provides examples of how recombinant enzymes are used to study bile acid biosynthesis, including pathways involving DHCA. |

Systems Biology Approaches: Metabolomics and Multi-Omics

Nontargeted Metabolomics for Discovery of Related Metabolic Features

Systems biology provides a holistic view of biological processes by integrating multiple data types. Nontargeted metabolomics is a key component of this approach, aiming to comprehensively measure all small molecules (metabolites) in a biological sample, such as plasma, urine, or feces. helmholtz-munich.de This hypothesis-generating technique is particularly useful for discovering novel biomarkers and metabolic features associated with a specific physiological state. helmholtz-munich.de

The methodology typically employs liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS). helmholtz-munich.de This platform separates the complex mixture of metabolites and provides their mass-to-charge ratios and fragmentation patterns, which are used for identification by comparison to spectral libraries and databases. helmholtz-munich.de

In the context of DHCA, nontargeted metabolomics has been used to identify its presence and relative abundance in various samples. For example, a study using LC-MS on pig feces identified 3alpha,7alpha-Dihydroxycoprostanic acid as a differential metabolite associated with feed efficiency. nih.gov Statistical tools like principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) are applied to the vast datasets generated to pinpoint metabolites that differ significantly between experimental groups. nih.gov This approach can reveal unexpected connections between DHCA levels and various phenotypes or disease states.

Integration of Metabolomic Data with Proteomics and Transcriptomics

The true power of systems biology is realized through the integration of multiple "omics" datasets. By combining metabolomics (metabolites) with proteomics (proteins) and transcriptomics (gene expression), researchers can construct a more complete picture of a biological system's response to stimuli. mdpi.com This multi-omics approach allows for the elucidation of complex regulatory networks that govern metabolic pathways. nih.govnih.gov

The integration strategy often involves several steps. First, differential analysis is performed on each dataset to identify significantly changed genes (DEGs), proteins (DEPs), and metabolites (DEMs) between conditions. frontiersin.org Then, these lists are cross-referenced and mapped onto known biological pathways. mdpi.com For example, an increase in the abundance of DHCA (a DEM) could be correlated with increased expression of a specific biosynthetic enzyme at both the transcript (DEG) and protein (DEP) levels. mdpi.com This provides strong evidence for the activation of that specific pathway. mdpi.com Such integrated analyses can reveal how changes in gene expression, driven by internal or external factors, translate into functional changes at the protein level, ultimately altering the metabolic profile, including the synthesis and concentration of molecules like this compound. nih.govfrontiersin.org

Bioinformatic Tools for Pathway Analysis and Network Construction (e.g., KEGG, HMDB, WGCNA, OPLS-DA)

In the study of this compound, bioinformatic tools are indispensable for interpreting complex datasets derived from high-throughput technologies like metabolomics. These tools enable researchers to move beyond simple quantification to understand the compound's role within broader biological systems. They facilitate the mapping of metabolic pathways, the construction of interaction networks, and the identification of statistically significant changes in response to various stimuli or in different physiological states.

Kyoto Encyclopedia of Genes and Genomes (KEGG)

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding the high-level functions and utilities of the biological system, from the molecular-level information, especially large-scale molecular datasets generated by genome sequencing and other high-throughput experimental technologies. genome.jp For this compound, KEGG provides crucial context by placing it within established metabolic pathways.

This compound is identified in the KEGG database under the compound ID C04554 . nih.govnih.gov Its primary role is annotated within the "Primary bile acid biosynthesis" pathway (KEGG ID: map00120). nih.gov This pathway details the multi-step enzymatic conversion of cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. This compound is a key intermediate in the acidic pathway of bile acid synthesis.

Table 1: KEGG Pathway Information for this compound

| Compound Name | KEGG ID | Associated Pathway Name | Pathway KEGG ID |

|---|---|---|---|

| This compound | C04554 | Primary bile acid biosynthesis | map00120 |

Human Metabolome Database (HMDB)

The Human Metabolome Database (HMDB) is a comprehensive, web-accessible electronic database containing detailed information about small molecule metabolites found in the human body. hmdb.ca this compound is cataloged in the HMDB with the accession number HMDB0000359 . nih.govhmdb.ca

The database classifies it as a dihydroxy bile acid, alcohol, or derivative and notes its role as a precursor to chenodeoxycholic acid. hmdb.cafoodb.ca HMDB provides a rich dataset for the compound, including its chemical structure, physicochemical properties, and links to known metabolic pathways and associated diseases. It serves as a foundational tool for researchers to gather comprehensive information about the compound's biochemical and physiological relevance. hmdb.ca

Table 2: HMDB Data for this compound

| Attribute | Value |

|---|---|

| HMDB ID | HMDB0000359 |

| Synonyms | 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, DHCA |

| Chemical Formula | C27H46O4 |

| Average Molecular Weight | 434.6517 g/mol |

| Description | A bile acid that is a precursor to chenodeoxycholic acid and is excreted in small amounts in the urine of healthy subjects. hmdb.cafoodb.ca |

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate statistical method used extensively in metabolomics to identify metabolites that are responsible for the separation between different experimental groups. metwarebio.com This technique enhances the interpretability of models by separating the variation in the data into a predictive component (correlated to the class identifier) and orthogonal components (uncorrelated to the class identifier). metwarebio.com

Several studies have utilized OPLS-DA to highlight the significance of this compound in various biological contexts:

In a study on hyperuricemia in mice, OPLS-DA score plots clearly separated the control, model, and treatment groups. semanticscholar.org The analysis identified this compound as a differential metabolite that was significantly increased in the model group and subsequently decreased following intervention with Radix Astragali. semanticscholar.org

Research on hyperlipidemia in mice also used OPLS-DA to discriminate between control, high-fat diet (HFD), and taurine-treated groups. frontiersin.org The results showed that HFD induced an increase in serum this compound, which was effectively prevented by taurine (B1682933) administration. frontiersin.org

Table 3: Research Findings Utilizing OPLS-DA for this compound Analysis

| Research Area | Model | Finding Related to this compound | Reference |

|---|---|---|---|

| Hyperuricemia | Mouse Model | Levels were increased in the disease model and decreased after intervention, serving as a differential metabolite identified by OPLS-DA. | semanticscholar.org |

| Hyperlipidemia | Mouse Model | Serum levels increased with a high-fat diet and were reduced by taurine treatment, contributing to group separation in the OPLS-DA model. | frontiersin.org |

| Feed Efficiency | Pig Model | OPLS-DA models showed complete separation between high and low feed efficiency groups, with bile acids being a differentiating class of metabolites. | nih.gov |

Weighted Gene Co-expression Network Analysis (WGCNA)

Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology method for finding clusters (modules) of highly correlated genes or metabolites. nih.govnih.gov It is particularly useful for constructing networks based on omics data, allowing researchers to identify groups of molecules that are functionally related and to correlate these modules with external sample traits. nih.gov

In the context of this compound research, WGCNA has been applied to understand the relationship between the fecal metabolome and complex traits like feed efficiency in pigs.

A study investigating fecal metabolites associated with feed efficiency used WGCNA to analyze metabolomics data. nih.gov The analysis identified a module of co-abundant metabolites that was significantly correlated with residual feed intake (RFI), a measure of feed efficiency. Within this module, this compound (DHCA) was identified as one of nine key metabolites that were negatively correlated with RFI, suggesting its involvement in the metabolic pathways that contribute to more efficient feed utilization. nih.gov

This approach allows for the construction of a metabolic network where nodes represent metabolites and edges represent their co-abundance, providing insights into the coordinated metabolic processes underlying a specific phenotype.

Table 4: Application of WGCNA in this compound Research

| Research Area | Key Finding | Role of this compound | Reference |

|---|---|---|---|

| Feed Efficiency in Pigs | WGCNA identified a module of metabolites significantly associated with Residual Feed Intake (RFI). | Identified as a key metabolite within the significant module, showing a negative correlation with RFI. | nih.gov |

Investigation of 3,7 Dihydroxycoprostanic Acid in Disease Models and Biological Perturbations

Inherited Metabolic Disorders of Bile Acid Synthesis

3,7-Dihydroxycoprostanic acid (DHCA) is a C27 bile acid intermediate in the synthesis of chenodeoxycholic acid, a primary bile acid. nih.govhmdb.ca Its metabolism, specifically the shortening of its side chain, is critically dependent on functional peroxisomes. nih.govmedscape.com Consequently, inherited disorders affecting peroxisome biogenesis or specific enzymatic steps within the bile acid synthesis pathway lead to the accumulation of DHCA and other atypical bile acid precursors.

Peroxisome biogenesis disorders (PBDs), such as the Zellweger spectrum disorders (ZSD), are a group of autosomal recessive conditions caused by mutations in PEX genes, which are essential for forming functional peroxisomes. smpdb.ca A hallmark of these disorders, which includes Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum's disease, is the absence or severe dysfunction of peroxisomes. smpdb.canih.govresearchgate.net

This peroxisomal defect disrupts multiple metabolic pathways, including the β-oxidation of very-long-chain fatty acids and the synthesis of mature bile acids. medscape.comcholbamhcp.com In the liver, peroxisomes are required for the conversion of the C27 bile acid precursors, trihydroxycoprostanic acid (THCA) and dihydroxycoprostanic acid (DHCA), into cholic acid and chenodeoxycholic acid, respectively. nih.govcholbamhcp.com In patients with Zellweger syndrome, the lack of functional peroxisomes leads to a defective conversion process. nih.govresearchgate.net As a result, DHCA, along with THCA, accumulates in the blood, bile, and urine. nih.govnih.govresearchgate.net

Studies have demonstrated this accumulation clearly. In infants with Zellweger syndrome, the conversion of administered DHCA into chenodeoxycholic acid was found to be only 7%, a stark contrast to the 80% conversion rate observed in adults with normal peroxisomal function. nih.gov The presence of these abnormal C27 bile acids is a key diagnostic marker for PBD-ZSD and is associated with the liver dysfunction often seen in these patients. nih.govcholbamhcp.com

Table 1: DHCA Accumulation in Peroxisome Biogenesis Disorders

| Disorder | Metabolic Defect | Key Accumulated Metabolite(s) | Consequence |

| Zellweger Syndrome | Absence/dysfunction of peroxisomes due to PEX gene mutations. smpdb.ca | This compound (DHCA), Trihydroxycoprostanic acid (THCA). nih.govresearchgate.net | Impaired conversion to chenodeoxycholic acid and cholic acid, leading to accumulation in plasma and bile. nih.govnih.gov |

| Infantile Refsum's Disease | A disorder within the Zellweger spectrum with peroxisomal dysfunction. nih.govmhmedical.com | High concentrations of DHCA. nih.gov | Disrupted bile acid synthesis pathway. nih.gov |

Beyond generalized peroxisome biogenesis disorders, specific inherited defects in the enzymes responsible for peroxisomal β-oxidation also lead to the accumulation of DHCA. The oxidation of the bile acid side chain is a multi-step process involving several enzymes. researchgate.net When a single enzyme in this pathway is deficient, the bile acid synthesis cascade is interrupted, causing the buildup of intermediates.

For instance, in patients with defects in the 3-hydroxyacyl-CoA component of the bifunctional protein or in peroxisomal thiolase, the metabolism of C27 bile acids is impaired. researchgate.net This results in the accumulation of DHCA and THCA in plasma, although in these cases, other metabolites like varanic acid (3α,7α,12α,24-tetrahydroxy-5β-cholestanoic acid) may be the major C27 bile acid found in bile. researchgate.net The identification of these specific bile acid intermediates through techniques like gas chromatography-mass spectrometry is crucial for diagnosing these rare inborn errors of metabolism. nih.govnih.gov

The relationship between DHCA and Refsum's disease requires careful distinction between two separate conditions that share a name. "Classical" Refsum's disease is an inborn error of metabolism characterized by the accumulation of phytanic acid due to a specific defect in phytanic acid α-oxidation, while other peroxisomal functions remain normal. mhmedical.comnih.gov

In contrast, infantile Refsum's disease is now understood to be a milder variant within the Zellweger spectrum of peroxisome biogenesis disorders. nih.govmhmedical.com As a PBD, infantile Refsum's disease involves general peroxisomal dysfunction. nih.gov Therefore, patients with infantile Refsum's disease exhibit the characteristic accumulation of DHCA and THCA due to the impaired peroxisomal β-oxidation of the bile acid side chain. nih.gov One study of patients with peroxisomal dysfunction found that an individual with infantile Refsum's disease had considerably higher concentrations of DHCA compared to THCA. nih.gov Thus, the link between DHCA and "Refsum's disease" is specific to the infantile form, where it serves as a biomarker of the underlying peroxisomal disorder. hmdb.canih.gov

Significance in Specific Bile Acid β-Oxidation Defects

Role in Other Metabolic Disturbances (Experimental Models)

The investigation of this compound in experimental models has provided insights into its potential role in broader metabolic disturbances beyond rare inherited disorders.

DHCA is an endogenous metabolite and a direct precursor to the primary bile acid chenodeoxycholic acid. hmdb.camedchemexpress.com Bile acids are central to lipid homeostasis, facilitating the digestion and absorption of dietary fats and cholesterol. hmdb.canp-mrd.org They are also involved in regulating the key enzymes of cholesterol metabolism. hmdb.ca The mechanisms of various lipid-lowering agents often involve manipulating bile acid pathways or cholesterol synthesis. nih.govlipidtools.com For example, bile acid sequestrants work by interrupting the enterohepatic circulation of bile acids, which prompts the liver to upregulate LDL receptor expression to synthesize more bile acids from cholesterol, thereby lowering plasma LDL levels. nih.gov

While direct studies on the lipid-lowering mechanism of DHCA itself are not prominent, its position as a bile acid precursor places it at a critical juncture in lipid metabolism. medchemexpress.com In hyperlipidemia models, alterations in the levels of bile acid intermediates like DHCA can reflect disruptions in lipid synthesis and catabolism pathways. frontiersin.org

Hyperuricemia, a condition of elevated uric acid in the blood, is a metabolic disorder linked to purine (B94841) metabolism, but it also has connections to other metabolic functions, including lipid and bile acid metabolism. nih.govbiocytogen.com

A study using a mouse model of hyperuricemia induced by potassium oxonate and uric acid investigated metabolic changes through metabolomics analysis. nih.gov The findings revealed that in the feces of hyperuricemia model mice, the level of this compound was significantly increased compared to the control group. nih.gov Interestingly, after intervention with Radix Astragali, a traditional herb studied for its potential to treat hyperuricemia, the elevated levels of DHCA returned to normal. nih.gov This suggests a potential link between the metabolic perturbations in hyperuricemia and bile acid synthesis pathways, where DHCA may serve as a biomarker of the disturbance.

Table 2: Findings from Hyperuricemia Mouse Model Study

| Group | Key Finding |

| Hyperuricemia Model Group | Increased fecal levels of this compound compared to the control group. nih.gov |

| Radix Astragali Intervention Group | Decreased fecal levels of this compound, returning them to normal. nih.gov |

Association with Diabetic Kidney Disease (DKD) Phenotypes in Experimental Settings

In the context of diabetic kidney disease (DKD), this compound has been identified as a significant metabolite in experimental research seeking to delineate the molecular signatures of the disease. A multi-omics study integrating proteomics and lipidomics was conducted to identify biomarker panels for distinguishing between patients with type 2 diabetes (T2DM) and those who had progressed to DKD. nih.gov This research highlighted that the vast majority of identified lipids, including 3α,7α-dihydroxycoprostanic acid, were significantly enriched in patients with T2DM compared to those with DKD, showing a linear increase with disease progression. nih.govresearchgate.net

A strong positive correlation was observed between 3α,7α-dihydroxycoprostanic acid, trihydroxycoprostanoic acid, and Ceramide (d18:1/16:0). nih.govresearchgate.net These findings suggest that changes in serum lipid metabolite levels are closely associated with DKD-related proteins. nih.gov Further analysis identified 3α,7α-dihydroxycoprostanic acid as a key component of a robust biomarker panel for predicting the development of DKD. nih.govresearchgate.net A panel consisting of just 3α,7α-dihydroxycoprostanic acid and Cer (d18:1/16:0) demonstrated a strong ability to distinguish between T2DM and DKD. nih.gov When combined with two proteins—cyclase-associated protein 1 (CAP1) and talin-1 (TLN1)—the diagnostic and predictive power of the biomarker panel was further enhanced, significantly outperforming traditional markers like serum creatinine (B1669602) (SCR) and blood urea (B33335) nitrogen (BUN). nih.gov

Notably, 3α,7α-dihydroxycoprostanic acid showed a prominent and robust positive correlation with hemoglobin A1c and glucose levels, underscoring its connection to glycemic control and diabetes history. nih.gov Rodent models, such as streptozotocin-induced diabetic mice and db/db mice, are commonly used to replicate DKD features like mesangial expansion and albuminuria, providing a platform to study the role of such metabolites. mdpi.comnih.gov

Table 1: Research Findings on this compound in DKD Experimental Settings

| Finding | Details | Associated Molecules | Study Context | Citations |

| Biomarker Panel Component | Identified as part of a biomarker panel to predict DKD development. | Cer (d18:1/16:0), CAP1, TLN1 | Multi-omics study on T2DM and DKD patients | nih.gov, researchgate.net |

| Correlation with Disease Progression | Showed a linear increase with disease progression from T2DM to DKD. | Trihydroxycoprostanoic acid, Cer (d18:1/16:0) | Comparative analysis of patient cohorts | nih.gov |

| Correlation with Glycemic Markers | Exhibited a strong positive correlation with hemoglobin A1c and glucose levels. | Hemoglobin A1c, Glucose | Correlation analysis within the patient cohort | nih.gov |

| Relative Abundance | Significantly enriched in the serum of T2DM patients compared to DKD patients. | N/A | Metabolomic profiling | nih.gov |

Association with Inflammatory Conditions in Research Investigations (e.g., Inflammatory Bowel Disease context)

Research has identified an association between this compound and inflammatory bowel disease (IBD). np-mrd.orgnih.gov IBD, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. frontiersin.org Studies utilizing metabolomics have consistently revealed that IBD patients exhibit altered bile acid metabolism. nih.gov This dysregulation is often marked by an increase in primary bile acids and a corresponding decrease in secondary bile acids, a shift attributed to gut dysbiosis which impairs the microbiota's ability to perform deconjugation and 7α-dehydroxylation. nih.govmdpi.com

Within this context of altered bile acid profiles, this compound has been noted in studies of IBD. np-mrd.org As a precursor to the primary bile acid chenodeoxycholic acid, its levels can be affected by the metabolic shifts seen in inflammatory gut conditions. np-mrd.orgmedchemexpress.com The changing composition of bile acids, including primary, secondary, and their intermediates, is thought to contribute to the inflammatory environment in the intestine by interacting with various receptors on intestinal epithelial and immune cells. nih.gov While the specific pro- or anti-inflammatory role of this compound in the gut is an area of ongoing investigation, its presence in the altered metabolic landscape of IBD underscores its relevance in the pathophysiology of the disease. np-mrd.orgnih.gov

Animal Model Studies for Exploring Biological Impact

Rodent models, particularly mice and rats, are fundamental tools for investigating bile acid metabolism and the biological role of specific bile acids like this compound. veterinaryworld.orgnih.gov These models are crucial because there are significant species differences in bile acid composition and regulation between rodents and humans. nih.govnih.gov For instance, in mice, the primary bile acid chenodeoxycholic acid (CDCA)—for which this compound is a precursor—is further metabolized by the enzyme Cyp2c70 into hydrophilic muricholic acids. nih.govmdpi.com

To study the effects of a more human-like, hydrophobic bile acid pool, researchers have developed knockout mouse models. Using CRISPR-Cas9 technology, Cyp2c70 knockout mice have been generated. nih.gov These mice lack muricholic acids and consequently accumulate higher levels of CDCA, allowing for the investigation of the downstream effects of this bile acid and its precursors. nih.gov Such models have revealed that a hydrophobic bile acid composition can lead to chronic liver inflammation. nih.gov Furthermore, studies on hyperuricemia in mouse models have shown that 3α,7α-dihydroxycoprostanic acid was one of several bile acids that increased in the model group, indicating its involvement in broader metabolic disturbances. semanticscholar.org Rats are also widely used as models for metabolic syndrome, which involves disorders of lipid and glucose metabolism where bile acids play a key regulatory role. veterinaryworld.org These rodent models allow for controlled dietary studies and genetic manipulation to dissect the pathways of bile acid synthesis and their impact on metabolic diseases. nih.govmdpi.com

Pigs serve as a valuable large animal model for metabolic research due to their anatomical, physiological, and metabolic similarities to humans, particularly concerning digestive processes and lipid metabolism. capes.gov.brnih.govwjon.org In agricultural science, they are a key model for studying feed efficiency, a critical trait for sustainable production. nih.gov

A significant research investigation used nontargeted LC-MS metabolomics on fecal samples from commercial pigs to identify biomarkers associated with feed efficiency. nih.govresearchgate.net In this study, pigs were grouped based on high and low feed efficiency, as determined by the residual feed intake (RFI) metric. nih.gov The analysis identified nine key metabolites that were correlated with RFI. Among these, 3α,7α-dihydroxycoprostanic acid (DHCA) was found to be negatively correlated with RFI, meaning lower levels of this bile acid in feces were associated with higher feed efficiency. nih.govresearchgate.net This metabolite was identified as being involved in the primary bile acid synthesis pathway. nih.gov These findings suggest that fecal metabolomic profiles, including the levels of this compound, can serve as noninvasive biomarkers to understand the gut microbial metabolism's relationship with host phenotypes like feed efficiency. nih.gov Such research provides insights for potentially developing new feed additives or screening methods to improve livestock production. researchgate.net

Table 2: Fecal Metabolites Identified as Potential Biomarkers for Feed Efficiency in Pigs

| Metabolite | Associated Metabolic Pathway | Correlation with RFI (Lower Efficiency) | Ionization Mode | Citations |

| 3α,7α-Dihydroxycoprostanic acid (DHCA) | Primary Bile Acid Synthesis | Negative | Positive | nih.gov, researchgate.net |

| 3α,7α,12α-trihydroxy-5β-cholestan-26-al (THC26) | Primary Bile Acid Synthesis | Negative | Positive | nih.gov |

| 5β-cholestane-3α,7α,12α,22-tetrol (22-OH-THC) | Primary Bile Acid Synthesis | Negative | Positive | nih.gov |

| C24:5n-6,9,12,15,18 | Linoleic Acid Metabolism | Not specified | Not specified | nih.gov |

Zebrafish (Danio rerio) have become a prominent model organism in environmental toxicology and metabolic research. mdpi.combionomous.ch Their rapid development, transparent embryos, and high genetic homology with mammals make them ideal for high-throughput screening and for studying the effects of environmental substances on metabolic pathways. bionomous.chmdpi.com While specific studies focusing on the environmental response to this compound in zebrafish are not prominent, the model is extensively used to investigate how various environmental contaminants, such as microplastics or chemicals, induce metabolic disturbances. nih.govmdpi.comnih.gov

Researchers use untargeted metabolomics in zebrafish to gain comprehensive insights into the metabolic responses following exposure to environmental stressors. nih.gov For example, studies have shown that exposure to pollutants can significantly alter lipid metabolism, amino acid metabolism, and energy metabolism in zebrafish tissues. nih.govfrontiersin.org These studies provide a framework for how the metabolic impact of specific compounds like bile acids or their precursors could be assessed in an aquatic environment. Given that bile acids are excreted and can enter aquatic ecosystems, zebrafish models offer a valuable platform to explore their potential ecotoxicological effects and the resulting metabolic shifts in non-target organisms. mdpi.com This model allows for the analysis of absorption, distribution, and metabolism of compounds and their subsequent impact on organismal health, making it a suitable system for investigating the environmental metabolic responses related to bile acids. mdpi.commdpi.com

Future Directions and Advanced Research Perspectives on 3,7 Dihydroxycoprostanic Acid

Elucidation of Uncharted Enzymatic Pathways and Regulatory Mechanisms

3,7-Dihydroxycoprostanic acid (DHCA) is a C27 bile acid precursor to the primary bile acid chenodeoxycholic acid (CDCA). chemsrc.commedchemexpress.comhmdb.ca Its formation is a key step in the alternative, or "acidic," pathway of bile acid synthesis. nih.govresearchgate.netnih.gov This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates the cholesterol side chain. nih.govnih.gov This is in contrast to the classic, or "neutral," pathway which begins with modification of the steroid ring by cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov While the major enzymatic steps leading to DHCA are known, there is still much to learn about the finer points of its regulation and potential alternative metabolic routes.

Future research will likely focus on identifying novel enzymes and regulatory factors that influence the flux through the acidic pathway, thereby affecting the production of DHCA. For instance, while CYP27A1 initiates the acidic pathway, the subsequent 7α-hydroxylation is carried out by oxysterol 7α-hydroxylase (CYP7B1). nih.gov The coordination and regulation between these and other enzymes in the pathway are not fully understood. There is also evidence of a "forgotten" 12α-hydroxylation pathway where DHCA can be converted to trihydroxycoprostanic acid (THCA), the precursor to cholic acid, a reaction catalyzed by sterol 12α-hydroxylase (CYP8B1). researchgate.netrhea-db.org Further investigation into the physiological relevance and regulation of this crossover between the CDCA and cholic acid synthesis pathways is a promising area of research.

Moreover, the factors that determine the balance between the classic and acidic pathways are not entirely clear. The acidic pathway is thought to be more significant in neonatal life and in certain liver diseases. nih.govexplorationpub.com Understanding the developmental and pathological regulation of these pathways could provide insights into metabolic adaptations and disease mechanisms.

Deeper Understanding of its Interplay with Nuclear Receptors and Downstream Signaling

Bile acids are now recognized as important signaling molecules that activate nuclear receptors to regulate gene expression. smolecule.comfrontiersin.orgelsevier.es The primary bile acid CDCA is the most potent endogenous ligand for the farnesoid X receptor (FXR). frontiersin.orgmedchemexpress.eu Activation of FXR by bile acids initiates a negative feedback loop that represses the expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway. researchgate.net

Research has shown that precursors in the bile acid synthesis pathway, including DHCA, can also act as ligands for nuclear receptors. researchgate.net Studies have demonstrated that DHCA can induce the interaction of the FXR ligand-binding domain with a coactivator peptide, suggesting it can directly activate FXR. researchgate.net This finding is significant as it implies that the regulation of bile acid synthesis may be modulated by intermediate metabolites and not just the final products.

Development of Advanced Computational Models for Bile Acid Metabolism

The intricate nature of bile acid metabolism, with its multiple enzymatic steps, enterohepatic circulation, and complex regulatory networks, makes it an ideal system for computational modeling. nih.govcrc1382.org Physiologically based pharmacokinetic (PBPK) models are being developed to simulate the dynamics of bile acid synthesis, distribution, and excretion at a whole-body level. nih.govresearchgate.net These models can integrate data on enzyme kinetics, transporter functions, and physiological parameters to predict bile acid concentrations in different tissues under various conditions. nih.govwur.nl